8-Azabicyclo[3.2.1]oct-6-ene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C7H11N/c1-2-6-4-5-7(3-1)8-6/h4-8H,1-3H2 |
InChI Key |
RSZKGHOJCWQNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)N2 |
Origin of Product |
United States |
Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry
Bridged nitrogen heterocycles are a class of organic compounds characterized by a bicyclic system where the two rings share two non-adjacent atoms, one of which is a nitrogen atom, known as the bridgehead nitrogen. rsc.orgrsc.org This structural arrangement imparts a rigid, three-dimensional conformation that is of great interest in medicinal chemistry and drug discovery. The defined spatial orientation of substituents on these scaffolds allows for precise interactions with biological targets, such as enzymes and receptors. nih.gov
The incorporation of bridged systems can positively influence the pharmacokinetic properties of drug candidates by increasing metabolic stability and reducing lipophilicity. nih.gov Furthermore, the unique geometry of these molecules often leads to enhanced binding affinity with biological targets due to induced conformational changes at the active site. nih.gov As a result, bridged nitrogen heterocycles are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated biological targets. rsc.org The synthesis of these complex structures has been a long-standing challenge, with transition metal-catalyzed C-H activation emerging as a powerful and atom-economical method for their construction. rsc.org
Overview of the 8 Azabicyclo 3.2.1 Oct 6 Ene Moiety As a Key Building Block
The 8-Azabicyclo[3.2.1]oct-6-ene moiety is a specific type of bridged nitrogen heterocycle that serves as a fundamental building block in organic synthesis. Its structure is the core of the tropane (B1204802) alkaloid family of natural products, which exhibit a wide array of significant biological activities. rsc.orguni-regensburg.de This has made the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane skeleton a major focus of research for many years. rsc.org
The versatility of the this compound framework allows for its use as an intermediate in the creation of more complex molecules. vulcanchem.com For instance, derivatives of this compound are explored for their potential as neurotransmitter re-uptake inhibitors and in the treatment of neurological disorders. The development of synthetic methodologies to access this scaffold, such as intramolecular [4+3] cycloaddition reactions, provides a direct route to this important structural motif. clockss.org
Historical Context of Bicyclo 3.2.1 Systems in Organic Synthesis
Cycloaddition Reactions in the Construction of the 8-Azabicyclo[3.2.1]oct-6-ene Skeleton
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and bicyclic structures, offering high atom economy and stereocontrol. sci-hub.se Various cycloaddition strategies have been successfully employed to construct the this compound skeleton, including [4+3] and 1,3-dipolar cycloadditions.
Intermolecular [4+3] Cycloaddition Approaches
The [4+3] cycloaddition, which involves the reaction of a four-carbon component (a 1,3-diene) with a three-carbon component (an allyl cation or its equivalent), provides a direct route to seven-membered rings. sci-hub.se This methodology has been effectively applied to the synthesis of the tropane (B1204802) core.
A prominent strategy for [4+3] cycloadditions involves the in-situ generation of oxyallyl cations, which then react with a suitable 1,3-diene. clockss.org Pyrroles, serving as the four-carbon diene component, have been shown to react with oxyallyl cations to furnish the this compound skeleton. sci-hub.seclockss.org However, the use of pyrroles can be challenging as they are often less reactive as dienes in [4+3] cycloadditions, with Friedel-Crafts type reactions sometimes competing with the desired cycloaddition. sci-hub.se The choice of the oxyallyl cation precursor and reaction conditions is therefore critical to favor the cycloaddition pathway. For instance, oxyallyl cations can be generated from α-tosyloxy ketones. researchgate.net
To expand the scope of the four-carbon component beyond traditional dienes, researchers have explored the use of 3-hydroxy-2-pyrone derivatives. clockss.org These compounds have proven to be effective substrates in intermolecular [4+3] cycloaddition reactions. clockss.org Under Brønsted acid conditions, 3-hydroxy-2-pyrones react with a three-carbon unit to yield highly functionalized bicyclic systems. clockss.org This approach provides a versatile platform for the synthesis of complex molecules containing the bicyclo[3.2.1]octane framework. clockss.org
A study demonstrated the stereoselective intermolecular [4+3] cycloaddition of 3-hydroxy-2-pyrone derivatives. clockss.org The resulting cycloadducts possess a rich array of functional groups within the bicyclic structure, making them valuable intermediates for further synthetic transformations. clockss.org
| Starting Material (Four-Carbon Unit) | Starting Material (Three-Carbon Unit) | Catalyst/Conditions | Product | Yield | Reference |
| 3-Hydroxy-2-pyrone (1a) | (Z)-3-Acetoxy-1-(methylthio)-2-(triisopropylsilyloxy)-1-propene (2) | Tf₂NH, CH₂Cl₂ -30 °C | Cycloadduct 3a | 86% | clockss.org |
(2-Silyloxy)allyl acetates have been identified as effective precursors for the three-carbon component in [4+3] cycloaddition reactions. clockss.org These compounds can generate oxyallyl cations in situ under acidic conditions. clockss.org An acid-catalyzed inter-/intramolecular [4+3] cycloaddition using N-nosyl pyrroles with various (2-silyloxy)allyl cations has been reported to provide the this compound skeleton. clockss.org This reaction serves as a key step in providing access to a variety of natural products, including tropane alkaloids. clockss.org
Intramolecular [4+3] Cycloaddition Strategies
Intramolecular [4+3] cycloaddition reactions offer a powerful method for the construction of complex polycyclic systems. researchgate.net In this approach, the diene and the allyl cation precursor are tethered within the same molecule. Upon activation, the intramolecular cycloaddition proceeds to form the bicyclic core. This strategy has been explored for the synthesis of various bicyclic and polycyclic structures, including those containing the 8-azabicyclo[3.2.1]octane framework. researchgate.netchemrxiv.org For example, N-alkylation of 5-hydroxynicotinic acid esters with electrophiles containing a diene functionality produces salts that undergo intramolecular [4+3] cycloaddition upon heating in the presence of a base. researchgate.net
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloaddition is a versatile and widely used method for the synthesis of five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of synthesizing the 8-azabicyclo[3.2.1]octane skeleton, this strategy is particularly effective.
One of the most well-established approaches involves the reaction of 1,3-dipoles such as pyridinium (B92312) ylides (specifically, 3-oxidopyridiniums) with various alkenes as dipolarophiles. researchgate.netacs.org For instance, the reaction of 1-methylpyridinium-3-olate with methyl acrylate (B77674) leads to the formation of a 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-one derivative. researchgate.net Theoretical studies using density functional theory (DFT) have shown that these reactions proceed through a highly asynchronous transition state. researchgate.net
Another approach utilizes the reaction of cyclic azomethine ylides, generated from diazo imines in the presence of a rhodium(II) catalyst, with dipolarophiles like acryloylpyrazolidinone. rsc.org This method has been developed into an asymmetric variant using a dual catalytic system, affording optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Selectivity | Reference |
| 1-Methylpyridinium-3-olate | Methyl acrylate | Solvent | 6-substituted 8-azabicyclo[3.2.1]oct-3-en-2-one | Regioselective | researchgate.net |
| Cyclic azomethine ylide (from diazo imine) | Acryloylpyrazolidinone | Rh(II) complex / Chiral Lewis acid | Optically active 8-azabicyclo[3.2.1]octane | up to >99:1 dr, 99% ee | rsc.org |
Asymmetric 1,3-Dipolar Cycloadditions of Cyclic Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful tool for the construction of nitrogen-containing heterocycles, including the 8-azabicyclo[3.2.1]octane skeleton. rsc.orgnih.gov This approach allows for the rapid assembly of the bicyclic core with the potential to create multiple stereocenters in a single step. nih.govacs.org The development of catalytic and enantioselective variants has further enhanced the utility of this reaction. nih.gov
A significant advancement in achieving high enantioselectivity in the 1,3-dipolar cycloaddition of cyclic azomethine ylides involves the use of dual catalytic systems. rsc.orgnih.gov One such system employs a combination of a rhodium(II) complex and a chiral Lewis acid. rsc.orgnih.gov In this methodology, the rhodium(II) catalyst facilitates the generation of the cyclic azomethine ylide from a diazo imine precursor. rsc.org Simultaneously, the chiral Lewis acid activates the dipolarophile, typically an electron-deficient alkene like an acryloylpyrazolidinone, and orchestrates the stereochemical outcome of the cycloaddition. rsc.orgacs.org This cooperative catalysis approach has proven effective in synthesizing optically active 8-oxabicyclo[3.2.1]octanes, which are structurally related to the target this compound, with high diastereo- and enantioselectivities. rsc.orgresearchgate.net
The success of this dual catalytic system hinges on the synergistic interaction between the two catalysts. The rhodium catalyst efficiently generates the reactive ylide, while the chiral Lewis acid creates a chiral environment that dictates the facial selectivity of the dipolarophile's approach to the ylide. This strategy allows for precise control over the formation of new stereocenters.
The dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has demonstrated exceptional control over both diastereoselectivity and enantioselectivity in the synthesis of bicyclo[3.2.1]octane systems. rsc.org For instance, the reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone has yielded optically active 8-oxabicyclo[3.2.1]octanes with diastereomeric ratios of up to >99:1 and enantiomeric excesses as high as 99%. rsc.org The ability to achieve such high levels of stereocontrol is a testament to the effectiveness of the dual catalytic approach in creating a well-defined chiral pocket for the cycloaddition to occur. rsc.orgresearchgate.net
The choice of both the rhodium catalyst and the chiral Lewis acid, along with the specific ligands employed, is crucial in determining the stereochemical outcome. The interplay of these components dictates the preferred orientation of the reactants in the transition state, leading to the observed high levels of diastereo- and enantioselectivity.
The substrate scope of the dual catalytic asymmetric 1,3-dipolar cycloaddition has been explored, revealing interesting trends in selectivity. A notable observation is the ability to switch between exo- and endo-selectivity depending on the structure of the diazo substrate used to generate the azomethine ylide. rsc.org This switchability adds a layer of versatility to the methodology, allowing for access to different diastereomers of the 8-azabicyclo[3.2.1]octane framework.
The nature of the dipolarophile also plays a significant role in the outcome of the reaction. While acryloylpyrazolidinones have been successfully employed, the reaction's applicability to a broader range of electron-deficient alkenes is an area of ongoing investigation. The ability to tolerate various functional groups on both the ylide precursor and the dipolarophile is essential for expanding the synthetic utility of this powerful method.
| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Selectivity |
| Rh(II) complex / Chiral Lewis Acid | Acryloylpyrazolidinone | Up to >99:1 rsc.org | Up to 99% rsc.org | Exo/Endo switchable rsc.org |
Cycloadditions Involving Oxidopyridinium Ions
An alternative and powerful strategy for constructing the 8-azabicyclo[3.2.1]octane core involves the cycloaddition reactions of oxidopyridinium ions. nih.govresearchgate.net These species, which are zwitterionic aromatic compounds, can act as 1,3-dipoles in cycloaddition reactions, providing a direct route to the desired bicyclic system. niscpr.res.in
3-Oxidopyridinium betaines readily undergo cycloaddition reactions with electron-deficient alkenes. niscpr.res.inrsc.org These reactions are typically [5+2] cycloadditions, where the five atoms of the oxidopyridinium system react with the two atoms of the alkene's double bond to form the 8-azabicyclo[3.2.1]octane ring system. au.dkresearchgate.net The reactivity is largely governed by the frontier molecular orbital (FMO) interactions, specifically the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. niscpr.res.in
The reaction of 1-phenyl-3-oxidopyridinium betaine (B1666868) with various electron-deficient alkenes, such as acrylonitrile (B1666552) and methyl acrylate, has been shown to proceed regioselectively to furnish a diastereoisomeric mixture of the corresponding 8-azabicyclo[3.2.1]oct-3-ene derivatives. niscpr.res.in The presence of electron-withdrawing groups on the alkene enhances its reactivity as a dipolarophile in these inverse-electron-demand cycloadditions. au.dk
The cycloadditions of 3-oxidopyridinium betaines with electron-deficient alkenes generally exhibit a high degree of regioselectivity. niscpr.res.in The major regioisomer formed is the one where the electron-withdrawing group of the dipolarophile is located at the 6-position of the resulting 8-azabicyclo[3.2.1]octene framework. niscpr.res.in This regiochemical outcome is consistent with the FMO theory, where the larger orbital coefficients of the interacting orbitals align. niscpr.res.in
In terms of stereochemistry, these cycloadditions often produce a mixture of exo and endo diastereomers. niscpr.res.in For example, the reaction of 1-phenyl-3-oxidopyridinium betaine with acrylonitrile yields both the exo- and endo-6-cyano-8-phenyl-8-azabicyclo[3.2.1]oct-3-ene adducts. niscpr.res.in The stereochemical preference can be influenced by factors such as the structure of the reactants and the reaction conditions. The relative stereochemistry of the products can be determined using spectroscopic techniques, such as NMR, by analyzing coupling constants between key protons. niscpr.res.in For instance, the lack of significant coupling between H-5 and H-6 can indicate an exo-configuration of the substituent at C-6. niscpr.res.in
| 3-Oxidopyridinium Betaine | Dipolarophile | Major Regioisomer | Stereoselectivity |
| 1-Phenyl-3-oxidopyridinium | Acrylonitrile | 6-cyano adduct niscpr.res.in | Mixture of exo and endo niscpr.res.in |
| 1-Phenyl-3-oxidopyridinium | Methyl acrylate | 6-carbomethoxy adduct niscpr.res.in | Mixture of exo and endo niscpr.res.in |
Computational Insights into Dipolar Cycloaddition Mechanisms
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of 1,3-dipolar cycloadditions for forming tropane-like scaffolds. au.dknih.gov These studies help to elucidate the factors controlling regioselectivity and stereoselectivity.
In the context of cycloadditions involving 3-oxidopyraziniums, DFT studies have been employed to understand the formation of 3,8-diazabicyclo[3.2.1]octanes. nih.govacs.org These calculations support a direct 1,3-dipolar cycloaddition mechanism rather than a pathway involving an initial aza-Diels-Alder reaction. nih.gov The theoretical assessments of the regio- and stereoselectivity of the cycloaddition of 3-oxidopyraziniums with methyl acrylate align with experimental observations. acs.org
Brønsted Acid-Catalyzed [5+2] Cycloaddition Reactions
A novel and efficient method for the synthesis of functionalized azabicyclo[3.2.1]octenes involves a Brønsted acid-catalyzed [5+2] cycloaddition. nih.govacs.org This reaction demonstrates high regio- and stereocontrol, providing excellent exo-selectivity. nih.gov
Use of Organometallic Scaffolds (e.g., TpMo(CO)2(η-2,3,4-pyridinyl))
A key feature of this methodology is the use of 6-substituted TpMo(CO)2(η-2,3,4-pyridinyl) scaffolds (where Tp = hydridotrispyrazolylborato). nih.govacs.org These air-stable molybdenum π-complexes act as versatile reaction partners. nih.gov The reaction is catalyzed by a "super Brønsted acid" generated in situ from the treatment of a Lewis acid like ethylaluminum dichloride (EtAlCl2) with a protic acid such as acetic acid (AcOH). nih.gov Neither the Lewis acid nor the protic acid alone is effective in promoting the reaction. nih.gov The TpMo(CO)2 moiety stabilizes the cationic η4-diene adduct intermediate, facilitating the subsequent internal quenching by the pendant enol to exclusively yield the exo isomer. nih.gov The substituent at the C-6 position of the pyridinyl scaffold influences not only the reactivity in the [5+2] cycloaddition but also plays a crucial role in the subsequent demetalation step. nih.govacs.org
Enantiopurity Retention and Stereocontrol
A significant advantage of this Brønsted acid-catalyzed [5+2] cycloaddition is its ability to proceed with complete retention of enantiomeric purity when chiral, non-racemic organometallic scaffolds are used. nih.govacs.org This allows for the synthesis of highly functionalized 2-substituted azabicyclo[3.2.1]octene ring systems in high enantiopurity after a completely regioselective demetalation. nih.gov The reaction enables the installation of four stereocenters, including one quaternary carbon, in a single step with total control over the regiochemistry and stereochemistry of the products. nih.gov
Enantioselective Synthesis of this compound Scaffolds
The development of enantioselective methods for constructing the 8-azabicyclo[3.2.1]octane core is of paramount importance for accessing medicinally relevant tropane alkaloids. rsc.orgnih.gov Strategies generally fall into two main categories: those that introduce chirality during the formation of the bicyclic system and those that rely on pre-existing chirality in the starting materials. rsc.org
Strategies for Stereoselective Construction of the Bicyclic System
Several methodologies achieve stereocontrol directly during the formation of the 8-azabicyclo[3.2.1]octane architecture. rsc.org These approaches are particularly valuable as they often start from achiral precursors. nih.gov
Key strategies include:
Desymmetrization of meso compounds : Chiral lithium amide bases have been used for the desymmetrization of meso tropinone (B130398) and its derivatives. nih.gov More recently, chiral phosphoric acid-catalyzed pseudotransannular ring opening of meso-epoxides derived from 1-aminocyclohept-4-enes provides a direct route to the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. csic.esresearchgate.net
Asymmetric Cycloadditions : Catalytic and enantioselective cycloaddition reactions are powerful tools for constructing the bicyclic core. The first asymmetric [5+2] cycloaddition of 3-oxidopyridinium betaines, enabled by organocatalysis, affords tropane derivatives with high control of peri-, regio-, diastereo-, and enantioselectivity. au.dknih.gov Dual catalytic systems, for instance combining a rhodium(II) complex with a chiral Lewis acid, have been successfully applied to asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides to furnish optically active 8-azabicyclo[3.2.1]octanes. nih.govrsc.org
Catalytic Asymmetric Cross-Coupling : Rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions between a racemic N-Boc-nortropane-derived allylic chloride and (hetero)aryl boronic esters have been developed. This method proceeds through an unexpected kinetic resolution. nih.govacs.org
Approaches Relying on Enantioenriched Starting Materials
A significant number of synthetic approaches to chiral tropanes utilize enantiomerically enriched starting materials. rsc.orgresearchgate.net In these methods, the stereochemical information required for the stereocontrolled formation of the bicyclic scaffold is embedded within an acyclic or monocyclic precursor. rsc.org
Examples of this strategy include:
From Chiral Imines : Enantiopure N-aryl-γ-aminoalkenes can be synthesized from readily available chiral imines. For instance, condensation of o-bromobenzaldehydes with (RS)-(+)-tert-butanesulfinamide yields a single enantiomer of an aldimine. Subsequent addition of a homoallylic Grignard reagent provides N-tert-butanesulfinyl amines, which can then undergo intramolecular Pd-catalyzed carboamination to form benzo-fused tropane products with no loss of enantiopurity. nih.gov
From the Chiral Pool : Derivatization of naturally occurring tropane alkaloids or synthesis from other chiral pool materials remains a common strategy. nih.gov
Via Asymmetric Reactions on Prochiral Substrates : Enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative has been employed as a key step in the synthesis of tropane alkaloids. ehu.es
The following table summarizes selected enantioselective methods for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold.
Table 1: Selected Enantioselective Methodologies for 8-Azabicyclo[3.2.1]octane Synthesis
| Methodology | Key Reagents/Catalysts | Starting Material Type | Stereochemical Control | Ref. |
|---|---|---|---|---|
| Brønsted Acid-Catalyzed [5+2] Cycloaddition | TpMo(CO)2(η-2,3,4-pyridinyl), EtAlCl2/AcOH | Chiral organometallic scaffold | Complete retention of enantiopurity | nih.govacs.org |
| Organocatalyzed 1,3-Dipolar Cycloaddition | Dienamine catalysis, 3-oxidopyridinium betaines | α,β-Unsaturated aldehydes | High diastereo- and enantioselectivity | au.dknih.gov |
| Dual Catalytic 1,3-Dipolar Cycloaddition | Rh(II) complex/chiral Lewis acid | Diazo imine-derived cyclic azomethine ylides | High diastereo- and enantioselectivity | nih.govrsc.org |
| Intramolecular Pd-catalyzed Carboamination | Pd2(dba)3, PCy3·HBF4, NaOtBu | Enantioenriched N-aryl-γ-aminoalkenes | No loss of enantiopurity | nih.gov |
| Asymmetric Cross-Coupling/Kinetic Resolution | Rh catalyst, (hetero)aryl boronic esters | Racemic N-Boc-nortropane-derived allylic chloride | High enantioselectivity | nih.govacs.org |
| Pseudotransannular Desymmetrization | Chiral phosphoric acid | meso-4,5-Epoxycycloheptylamines | High enantioselectivity | csic.esresearchgate.net |
Desymmetrization Processes of Achiral Precursors (e.g., Tropinone Derivatives)
The desymmetrization of achiral, meso-compounds, such as tropinone and its derivatives, represents a powerful and atom-economical strategy for accessing enantiomerically enriched 8-azabicyclo[3.2.1]octane scaffolds. rsc.orgresearchgate.net This approach avoids the often lengthy synthesis of chiral starting materials by introducing stereochemistry directly onto a pre-formed bicyclic core. A key substrate for these transformations is tropinone, an ideal prochiral molecule for enantioselective desymmetrization reactions. uni-regensburg.de
One prominent method involves the enantioselective functionalization of tropinone, often through reactions at the carbonyl group or adjacent positions. For instance, the use of chiral lithium amide bases can facilitate the deprotonation of N-benzyl analogues of tropinone, followed by diastereoselective aldol (B89426) reactions. thieme-connect.com This process can yield aldol products with high diastereomeric purities (up to 96%) and enantiomeric excesses ranging from 77% to 96%. thieme-connect.com
Another significant desymmetrization strategy is the enantioselective ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene. researchgate.net This pseudotransannular ring-opening, catalyzed by a chiral Brønsted acid, directly forms the 8-azabicyclo[3.2.1]octane framework with excellent stereoselectivity. researchgate.net This methodology has been successfully applied to the total synthesis of natural products like (–)-α-tropanol and (+)-ferruginine. researchgate.net
Computational studies have provided valuable insights into the mechanisms of these desymmetrization reactions. For example, in chiral phosphoric acid-catalyzed condensations, the dehydration of an intermediate alcohol has been identified as the stereocontrolling step, offering a clearer understanding of how stereochemical induction occurs. rsc.org
The following table summarizes key findings in the desymmetrization of tropinone derivatives:
| Precursor | Reagent/Catalyst | Product Type | Key Findings | Reference |
| N-benzyl tropinone | Chiral lithium amide/aldehyde | Aldol addition product | High diastereoselectivity (up to 96% dr) and good to excellent enantioselectivity (77-96% ee). | thieme-connect.com |
| 1-Aminocyclohept-4-ene derived epoxide | Chiral phosphoric acid (VAPOL) | Tropanol derivative | Excellent stereoselectivity through pseudotransannular ring opening. | researchgate.net |
| Tropinone-derived α-diazocarbonyl compounds | Rh(I)/diene complex | Axially chiral alkylidene | High yields and excellent enantioselectivities (95-99% ee) via remote desymmetrization. | nih.gov |
Catalytic Asymmetric Methods Directly Generating the Scaffold
The direct, catalytic asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold is a highly desirable strategy, as it constructs the core and sets the stereochemistry in a single, efficient step. rsc.orgresearchgate.net These methods often employ chiral catalysts to control the enantioselectivity of the cyclization reaction.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including those that form the 8-azabicyclo[3.2.1]octane core. researchgate.netrsc.org These catalysts can activate substrates towards nucleophilic attack, facilitating cyclizations that proceed with high enantioselectivity.
A notable application of CPA catalysis is the enantioselective pseudotransannular ring-opening of epoxides derived from 5-aminocyclohept-1-enes. researchgate.net This reaction effectively desymmetrizes the starting material, yielding a range of 5-substituted 8-azabicyclo[3.2.1]octan-2-ols with high yields and excellent stereocontrol. researchgate.net The utility of this method has been demonstrated through the enantioselective total synthesis of (–)-α-tropanol and (+)-ferruginine. researchgate.net
Computational studies have been instrumental in understanding the mechanism of CPA-catalyzed reactions. rsc.org They have confirmed that the dehydration of an intermediate alcohol in the presence of the chiral phosphoric acid is often the stereocontrolling step in desymmetrization reactions. rsc.org This insight aids in the rational design of more effective catalysts and reaction conditions.
The table below highlights an example of chiral phosphoric acid catalysis in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold:
| Starting Material | Catalyst | Product | Key Features | Reference |
| 1-Aminocyclohept-4-ene derived epoxide | VAPOL-derived phosphoric acid | 5-substituted 8-azabicyclo[3.2.1]octan-2-ol | High yield and excellent stereocontrol via pseudotransannular ring opening. | researchgate.net |
| meso-Aziridines | VAPOL phosphoric acid | Ring-opened products | Highly enantioselective ring-opening with functionalized aromatic thiols. | nih.gov |
Asymmetric Aldol Reactions (e.g., of Granatanone)
Asymmetric aldol reactions provide a classic carbon-carbon bond-forming strategy that can be adapted for the stereoselective synthesis of functionalized 8-azabicyclo[3.2.1]octane derivatives. researchgate.net Granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one), a close structural relative of tropinone, serves as a key substrate in this context. beilstein-journals.org
The enantioselective deprotonation of N-benzyl analogues of tropinone and granatanone using chiral lithium amides, followed by an aldol reaction with an aldehyde, can produce aldol products with high diastereomeric and enantiomeric purity. thieme-connect.comresearchgate.net For instance, reactions using a chiral lithium amide derived from (R)-N-benzhydryl-1-phenylethylamine have yielded products with diastereomeric purities up to 96% and enantiomeric excesses between 77% and 96%. thieme-connect.com
The diastereoselectivity of these aldol reactions, particularly the exo,anti vs. exo,syn ratio, can be influenced by the reaction conditions. beilstein-journals.orgresearchgate.net In reactions promoted by lithium amides, the exo,anti isomer is typically the major product. beilstein-journals.org The stereochemical outcome is often determined through detailed NMR analysis and, in some cases, X-ray crystallography of the resulting aldol products or their derivatives. beilstein-journals.org
Below is a table summarizing the results of asymmetric aldol reactions involving granatanone and tropinone analogues:
| Ketone | Base/Catalyst | Aldehyde | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| N-benzyl granatanone | Chiral Lithium Amide | Aromatic Aldehydes | exo,anti | up to 96:4 | 77-96% | thieme-connect.com |
| Tropinone | Water (promoter) | Aromatic Aldehydes | exo,anti / exo,syn | Dependent on water amount | N/A | researchgate.net |
Alternative and Novel Synthetic Routes
Beyond traditional cyclization and desymmetrization strategies, several modern synthetic methodologies have been developed to construct the this compound core and its derivatives. These include powerful techniques like ring-closing metathesis and multicomponent reactions.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has become a robust tool for the formation of cyclic and bicyclic systems, including the 8-azabicyclo[3.2.1]octane framework. researchgate.netnih.govorganic-chemistry.org This method typically involves the use of a ruthenium-based catalyst to cyclize a diene-containing precursor. organic-chemistry.orgnih.gov
A practical strategy involves the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.gov These precursors can be prepared in a few steps from readily available starting materials like glutarimide (B196013) or 4-methoxypyridine. nih.gov The subsequent RCM reaction, often employing a Grubbs-type catalyst, efficiently constructs the bridged bicyclic system. This approach has been successfully used to prepare a functionalized 8-azabicyclo[3.2.1]octane that serves as a key intermediate for the synthesis of various tropane alkaloids. nih.gov
Ring-rearrangement metathesis (RRM), a tandem process involving ring-opening metathesis (ROM) followed by RCM, offers another pathway to complex bridged systems. beilstein-journals.org This strategy can convert readily accessible starting materials, such as those derived from Diels-Alder reactions, into more complex bicyclic structures. beilstein-journals.org
The following table provides an overview of RCM approaches to the 8-azabicyclo[3.2.1]octane scaffold:
| Precursor | Catalyst | Product | Key Features | Reference |
| cis-2,6-Dialkenyl-N-acyl piperidine | Ruthenium-based (e.g., Grubbs catalyst) | Functionalized 8-azabicyclo[3.2.1]octene | Facile synthesis of the bridged system; intermediate for tropane alkaloids. | nih.gov |
| Bicyclo[2.2.1]heptene derivative with alkene tether | Ruthenium-based | Bicyclo[3.3.0]octene system (via RRM) | Tandem ROM-RCM sequence to generate complex bicyclic structures. | beilstein-journals.org |
Multicomponent Coupling Reactions
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This strategy offers a rapid and convergent route to molecular complexity.
While specific examples of multicomponent reactions directly forming the this compound scaffold are less common in the reviewed literature, the principles of MCRs are applicable to the synthesis of highly substituted heterocyclic systems. For instance, the Ugi reaction, a well-known MCR, can be combined with other transformations in a sequential one-pot process to build complex molecular architectures. csic.es The development of novel MCRs that can assemble the 8-azabicyclo[3.2.1]octane core remains an active area of research, promising more streamlined and diversity-oriented synthetic routes in the future.
Palladium-Catalyzed Coupling Reactions (e.g., of Alkenyl Nonaflates)
The functionalization of the 8-azabicyclo[3.2.1]octane framework through palladium-catalyzed cross-coupling reactions represents a powerful strategy for introducing a wide range of substituents. The use of alkenyl nonaflates, which are derivatives of enols, as coupling partners has emerged as a practical alternative to the more common triflates. acs.org Nonaflates are readily prepared from the corresponding ketones and offer excellent reactivity in various palladium-catalyzed transformations, including the Mizoroki-Heck reaction. acs.orgchemrxiv.org
The synthesis of functionalized tropinone derivatives, which share the core 8-azabicyclo[3.2.1]octane skeleton, has been achieved through the palladium-catalyzed coupling of 8-azabicyclo[3.2.1]oct-2-enyl nonaflates. acs.org This methodology allows for the introduction of aryl, heteroaryl, and alkyl groups onto the bicyclic framework. The general approach involves the reaction of the alkenyl nonaflate with an organoboron compound (as in the Suzuki-Miyaura coupling) or an alkene (as in the Heck reaction) in the presence of a palladium catalyst and a suitable base. chemrxiv.orgacs.org
A typical reaction protocol involves the treatment of a ketone precursor with nonafluorobutanesulfonyl fluoride (B91410) (NfF) in the presence of a base like lithium hexamethyldisilazide (LiHMDS) to generate the corresponding alkenyl nonaflate. This nonaflate can then be subjected to palladium-catalyzed coupling conditions. For instance, the Heck reaction between an alkenyl nonaflate and an alkene partner can proceed using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a base such as triethylamine (B128534) (Et₃N).
While specific examples detailing the direct synthesis of this compound itself via this method are less common in readily available literature, the principles are well-established through the synthesis of analogous structures. The reactivity of alkenyl nonaflates in such palladium-catalyzed reactions provides a versatile tool for creating carbon-carbon bonds at specific positions on the bicyclic scaffold, enabling the synthesis of diverse derivatives. acs.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. chemrxiv.orgnih.gov
| Starting Material | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| 8-Azabicyclo[3.2.1]oct-2-enyl nonaflate | Arylboronic acids | Pd(PPh₃)₄ | 2-Aryl-8-azabicyclo[3.2.1]oct-2-enes | acs.org |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one-derived nonaflate | Styrene | Pd(OAc)₂/P(o-tol)₃ | Heck coupling product | chemrxiv.org |
| Cyclic Alkenyl Nonaflate | Arylboronic acids | Pd(OAc)₂/SPhos | 1,1-Difunctionalized alkene | nih.gov |
Synthesis from Divinyl Ketones
A direct and efficient approach to constructing the this compound core involves a formal [4+1] cycloaddition reaction between divinyl ketones and an amine source. This methodology provides a convergent route to substituted 6-azabicyclo[3.2.1]oct-6-en-2-ones, which are structurally isomeric to the parent this compound and can serve as valuable synthetic intermediates. acs.org
The reaction typically proceeds via a tandem aza-Michael addition/intramolecular aldol reaction sequence. In this process, a primary amine or an ammonia (B1221849) equivalent adds to one of the vinyl groups of the divinyl ketone in a conjugate addition manner. The resulting enolate then undergoes an intramolecular cyclization by attacking the second vinyl group, leading to the formation of the bicyclic system.
For example, the reaction of a substituted divinyl ketone with benzylamine (B48309) in the presence of a catalyst can yield the corresponding N-benzyl-6-azabicyclo[3.2.1]octanone derivative. Subsequent transformations, such as elimination reactions, could potentially introduce the C6-C7 double bond, leading to the desired this compound scaffold, although this specific transformation is part of a broader synthetic strategy. The choice of substituents on the divinyl ketone and the nature of the amine nucleophile can significantly influence the reaction's outcome and stereoselectivity. acs.org This approach is notable for its atom economy and ability to rapidly assemble the complex bicyclic core from relatively simple acyclic precursors.
| Divinyl Ketone Substrate | Amine Source | Key Reaction Type | Product Core Structure | Reference |
|---|---|---|---|---|
| Substituted Divinyl Ketone | Primary Amines (e.g., Benzylamine) | Tandem aza-Michael/intramolecular aldol | 6-Azabicyclo[3.2.1]octan-2-one | acs.org |
Rearrangement Reactions Involving the this compound Core
The strained bicyclic nature of the this compound system, combined with the presence of a reactive double bond and a strategically positioned nitrogen atom, makes it susceptible to a variety of skeletal reorganizations. These rearrangements are often triggered by the formation of reactive intermediates such as carbocations, radicals, or N-oxides, leading to profound changes in the molecular framework.
Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center. wikipedia.org This process is fundamental in the chemistry of bicyclic terpenes and other strained ring systems, as it often leads to a thermodynamically more stable carbocation and can facilitate ring expansion or contraction. wikipedia.orglibretexts.org The rearrangement proceeds through a suprafacial migration with retention of stereochemistry at the migrating center. wikipedia.org
In the context of azabicyclic systems, these rearrangements can be induced by various factors that lead to the formation of a carbocation, such as the protonation of a double bond or the departure of a leaving group. libretexts.org While the Wagner-Meerwein rearrangement is a plausible transformation for derivatives of this compound, particularly during reactions that generate a carbocation at C-6 or C-7, specific examples detailing this rearrangement starting directly from the this compound core are not prominently featured in the surveyed literature. However, related transformations in similar azabicyclic frameworks, such as the conversion of 3,8-diazabicyclo[3.2.1]octane systems to 2,5-diazabicyclo[2.2.2]octanes, have been documented to occur via a Wagner-Meerwein type mechanism. libretexts.org
Epoxide Opening-Induced Tandem Rearrangements
The epoxidation of the C6-C7 double bond in this compound derivatives provides a gateway to powerful tandem rearrangements. The resulting epoxides, particularly those derived from tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), can be activated by Lewis acids to initiate a cascade that results in a skeletal reorganization from the 8-azabicyclo[3.2.1]octane core to the isomeric 6-azabicyclo[3.2.1]octane system. wikipedia.orgimperial.ac.uk
This transformation is exemplified by the treatment of an epoxytropinone derivative with a Lewis acid, which induces the opening of the epoxide ring. wikipedia.org This event is the starting point for a tandem sequence that includes the rearrangement of the carbon skeleton and can be coupled with other reactions, such as iminium allylation, to rapidly build molecular complexity. wikipedia.orgimperial.ac.uk This strategy has been successfully applied in the synthesis of natural products like (±)-peduncularine. imperial.ac.ukresearchgate.net
Nitrogen-Driven Rearrangement Cascade
The epoxide-opening rearrangement is mechanistically driven by the participation of the bridgehead nitrogen atom. wikipedia.orgimperial.ac.uk Following the Lewis acid-promoted opening of the epoxide, the nitrogen atom facilitates a 1,2-alkyl shift, which constitutes the core rearrangement step. This nitrogen-driven process is efficient and stereocontrolled, leading to the formation of a 6-azabicyclo[3.2.1]octane ring system. imperial.ac.uk
An efficient cascade reaction starting from an epoxytropinone involves a Lewis acid-induced, nitrogen-driven rearrangement that forms an iminium ion intermediate. wikipedia.org This reactive intermediate can be trapped in situ by a nucleophile, such as an allyl group, in a subsequent allylation step. wikipedia.orgimperial.ac.uk This tandem rearrangement-iminium trapping cascade provides a 7-allylated 6-azabicyclo[3.2.1]octan-3-one, which serves as a key intermediate for alkaloid synthesis. imperial.ac.uk The entire sequence showcases the synthetic power of leveraging the inherent reactivity of the nitrogen atom within the bicyclic framework to guide complex transformations.
Radical Rearrangements
The 8-azabicyclo[3.2.1]octane skeleton is also amenable to radical-mediated rearrangements. These transformations often involve a homoallylic radical rearrangement, where a radical positioned on the bicyclic frame induces a transannular cyclization followed by ring-opening to yield a rearranged scaffold. acs.org A notable example involves the rearrangement of a tropane derivative to a 6-azabicyclo[3.2.1]octane system. acs.org
This rearrangement can be initiated by the photochemical decomposition of a pyridine-2-thione-N-oxycarbonyl (PTOC) ester derived from a tropane carboxylic acid. acs.org The initially formed radical is postulated to undergo a transannular cyclization to an azanortricyclic radical intermediate, which then opens to form the more stable nitrogen-stabilized radical of the 6-azabicyclo[3.2.1]octane system. acs.org Similar nitrogen-stabilized radical rearrangements have been explored in related azabicyclic systems, highlighting the utility of this approach for synthesizing diverse azacycles. acs.orgbiorxiv.org For instance, radical-induced rearrangements of tropane derivatives using tert-butyl hydroperoxide (TBHP) as an initiator can also facilitate C–C bond cleavage and reconfiguration to produce functionalized 6-azabicyclo[3.2.1]octanes. libretexts.org
Meisenheimer Rearrangements of N-Oxides
The imperial.ac.uksioc-journal.cn-sigmatropic Meisenheimer rearrangement is a characteristic reaction of N-oxides of 8-methyl-8-azabicyclo[3.2.1]oct-6-ene derivatives. This thermal rearrangement involves the migration of the N-methyl group from the nitrogen to the oxygen atom, accompanied by a shift of the pi bond, resulting in the formation of a 1,2-oxazepine ring system, specifically a 9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene derivative.
The reaction proceeds upon heating the corresponding N-oxide. The stereochemistry of the N-oxide has a significant impact on the reaction rate and yield. Studies on diastereomeric N-oxides of 3α-tert-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene have shown that the axial N-oxide rearranges more readily than the equatorial N-oxide.
| Substrate | Product | Isolated Yield |
|---|---|---|
| 3α-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene axial N-oxide | (1R, 3S, 5S)-3α-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene | 53% |
| 3α-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene equatorial N-oxide | (1R, 3S, 5S)-3α-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene | 14% |
This rearrangement provides a synthetic route to hydroxylated tropane alkaloid derivatives and has been a subject of mechanistic studies.
Cation-Induced Rearrangements
The introduction of a second double bond into the this compound system, creating an 8-azabicyclo[3.2.1]octa-2,6-diene, opens up pathways for cation-induced rearrangements. Various electrophiles can trigger the rearrangement of these dienes into the 6-azabicyclo[3.2.1]oct-2-ene skeleton. This transformation provides an efficient route to the isomeric 6-azabicyclo[3.2.1]octane framework, which is also a valuable scaffold in medicinal chemistry.
The reaction is initiated by the attack of an electrophile on the diene system, which generates a cationic intermediate that subsequently undergoes skeletal reorganization to afford the final product. The specific electrophiles and reaction conditions can be tailored to control the outcome of the rearrangement.
| Substrate System | Electrophile/Conditions | Rearranged Product System |
|---|---|---|
| 8-Azabicyclo[3.2.1]octa-2,6-dienes | Various electrophiles | 6-Azabicyclo[3.2.1]oct-2-enes |
Functionalization and Derivatization Reactions
The aldol reaction of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and its derivatives represents a key method for carbon-carbon bond formation at the C-2 position. rsc.org These reactions are often performed with aromatic aldehydes and can be influenced by various factors, including the presence of water and the nature of the catalyst. rsc.orgrsc.org
The stereochemical outcome of the aldol reaction of tropinone is highly dependent on the reaction conditions and the reagents employed.
Diastereoselectivity: In aldol reactions of tropinone with aromatic aldehydes, the formation of exo products is generally favored. rsc.org The diastereoselectivity, specifically the ratio of exo,anti to exo,syn isomers, can be controlled. For instance, reactions promoted by achiral or chiral lithium amides typically yield the exo,anti aldol as the major product. beilstein-journals.org Conversely, water-promoted direct aldol reactions can be tuned to favor either the exo,anti or exo,syn isomer. rsc.orgrsc.org Theoretical studies using DFT methods have been employed to understand the distribution of isomeric products, correlating calculated free energies with experimental outcomes. researchgate.netgrafiati.com
Enantioselectivity: Enantioselective aldol reactions of tropinone have been achieved using chiral catalysts. Proline and its derivatives are effective organocatalysts for asymmetric aldol reactions, including intramolecular versions like the Hajos–Parrish–Eder–Sauer–Wiechert reaction. wikipedia.orgnih.gov The combination of L-proline with Lewis acids, such as zinc chloride, has been shown to improve enantioselectivity in direct asymmetric aldol reactions in the presence of water. researchgate.net Chiral lithium amide bases have also been successfully used to desymmetrize tropinone and install stereocenters with high enantiomeric excess. nih.gov
Table 1: Selected Diastereoselective and Enantioselective Aldol Reactions of Tropinone
| Aldehyde | Catalyst/Base | Conditions | Major Product | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Water (emulsion) | rt | exo,anti | High | N/A | rsc.org |
| Benzaldehyde | Water (neat, equimolar) | rt | exo,syn | High | N/A | rsc.org |
| Various aromatic | Chiral Lithium Amides | -78 °C to rt | exo,anti | High | High | beilstein-journals.orgnih.gov |
| Various aromatic | L-proline/ZnCl2 | DMSO/H2O | anti | Good | >99% | researchgate.net |
The presence of water has a profound and somewhat unusual effect on the direct aldol reaction of tropinone with aromatic aldehydes.
In the absence of water, a dry mixture of tropinone and benzaldehyde, even with an added tertiary amine like triethylamine, shows no formation of aldol products. rsc.org However, the addition of one or more equivalents of water promotes the reaction, leading to the formation of a mixture of isomeric exo-aldols at room temperature within a day. rsc.org
The amount of water used significantly influences the diastereoselectivity of the reaction. rsc.orgresearchgate.net
Aqueous Emulsion: When the reaction is carried out in an aqueous emulsion (a large excess of water), the exo,anti-aldol is the predominant isomer formed. rsc.org
Solventless (Neat) with Equimolar Water: In a solventless reaction with approximately one equivalent of water, the major product is the exo,syn-aldol. beilstein-journals.orgrsc.org This provides a practical method for accessing the exo,syn isomers, which are less favored under other conditions. rsc.org
This switch in diastereoselectivity is attributed to thermodynamic control, where the polarity of the reaction medium plays a crucial role in determining the relative stabilities of the transition states and the final products. grafiati.comresearchgate.net DFT calculations have supported this hypothesis, showing that the predicted stabilities of the isomeric products in the gas phase (simulating neat conditions) and in an aqueous medium align with the experimental observations. grafiati.comresearchgate.net The water is believed to be essential for the reaction to proceed, likely by facilitating proton transfer and stabilizing intermediates. researchgate.net
The 8-azabicyclo[3.2.1]octane skeleton can undergo Michael addition reactions, a type of conjugate addition. For instance, a cascade Michael/cyclization reaction has been utilized to synthesize 4-aryl-5,8-epiminobenzo beilstein-journals.organnulenes starting from tropinone. grafiati.com This reaction proceeds smoothly in the presence of DBU in tetrahydrofuran. grafiati.com Furthermore, intramolecular Michael-type additions have been employed to form 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines. cdnsciencepub.com
Cyclodimerization reactions involving tropone, a related seven-membered ring system, have been reported. scripps.edu For instance, metal-catalyzed cyclodimerization can lead to the formation of larger ring systems. scripps.edu While direct cyclodimerization of this compound itself is not extensively documented in the provided results, the dimerization of related 3-oxidopyraziniums can produce 3,8-diazabicyclo[3.2.1]octanes. arkat-usa.org The concept of cyclodimerization is also a key strategy in the synthesis of C2-symmetric macrocyclic natural products. 20.210.105
The reductive cleavage of the N-O bond is a crucial transformation in the synthesis of nitrogen-containing heterocycles. mdpi.com In systems related to 8-azabicyclo[3.2.1]octanes, such as isoxazolidines derived from cycloaddition reactions, this cleavage is a key step. For example, the N-O bond in acyl isoxazolidines can be cleaved to yield masked GABA precursors. chemrxiv.org Similarly, the N-O bond cleavage in 5-oxaproline (B3327250) analogs, which can be considered related heterocyclic systems, is a key step in the synthesis of molecules like Nojirimycin. chemrxiv.org Metal-free methods for the reductive cleavage of N-O bonds in Weinreb amides have been developed using organic super-electron donors, a reaction that proceeds via a single-electron transfer mechanism. organic-chemistry.org While direct examples on this compound were not found, these related examples demonstrate the feasibility and importance of this type of transformation in heterocyclic chemistry.
Aldol Reactions on Related Ketones (e.g., Tropinone)
Stereochemical Control and Conformational Analysis in Reactions of this compound Systems
The rigid bicyclic framework of the 8-azabicyclo[3.2.1]octane system, the parent structure of this compound, significantly influences the stereochemical outcome of its reactions. The conformational constraints imposed by the bridged structure play a crucial role in directing the approach of reagents and stabilizing transition states, leading to high levels of stereoselectivity.
Regioselectivity and Stereoselectivity in Cycloadditions
Cycloaddition reactions involving the this compound scaffold are powerful methods for constructing complex polycyclic systems with a high degree of stereocontrol. The inherent features of the bicyclic alkene and the ability to introduce chiral auxiliaries or catalysts allow for precise control over both regioselectivity and stereoselectivity.
One notable example is the Brønsted acid-catalyzed [5+2] cycloaddition reaction. nih.gov This method provides a regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.gov When employing chiral, non-racemic molybdenum scaffolds, this reaction proceeds with excellent exo-selectivity and complete retention of enantiomeric purity, allowing for the installation of four stereocenters in a single step. nih.gov
1,3-dipolar cycloaddition reactions also demonstrate high levels of stereochemical control. For instance, the reaction of N-benzyl-3-hydroxypyridinium ylides with acrylonitrile proceeds with high regioselectivity and notable stereoselectivity to yield 8-azabicyclo[3.2.1]octane derivatives. molaid.com Similarly, intramolecular [3+2]-cycloaddition reactions of carbonyl ylides can be directed to achieve high diastereoselectivity through the use of chiral dirhodium carboxylate catalysts. thieme-connect.de
The table below summarizes key findings in cycloaddition reactions involving the this compound system and its analogues.
| Reaction Type | Reactants | Catalyst/Conditions | Key Stereochemical Outcome | Ref. |
| [5+2] Cycloaddition | η³-Pyridinylmolybdenum scaffolds and electron-deficient alkenes | Brønsted acid | Excellent exo-selectivity, complete retention of enantiopurity | nih.gov |
| 1,3-Dipolar Cycloaddition | N-benzyl-3-hydroxypyridinium ylide and acrylonitrile | Not specified | High regioselectivity and stereoselectivity | molaid.com |
| Intramolecular [3+2] Cycloaddition | Carbonyl ylides with alkynes | Rh₂(OAc)₄ | Diastereoselective formation of 8-oxabicyclo[3.2.1]oct-6-en-2-ones | thieme-connect.de |
N-Invertomer Stereochemistry and Preferences
The nitrogen atom in the 8-azabicyclo[3.2.1]octane skeleton can undergo inversion, leading to the existence of two diastereomeric N-invertomers: one with the N-substituent in an axial position and the other with it in an equatorial position relative to the piperidine ring chair conformation. The relative stability and population of these invertomers can significantly influence the reactivity and stereochemical course of reactions.
Studies on N-substituted nortropinones, which share the same core skeleton, have shown that the equilibrium between the axial and equatorial N-invertomers is influenced by the nature of the N-substituent and the solvent. researchgate.net For instance, in N-benzylnortropinone, the equatorial invertomer is dominant. researchgate.net Protonation of the nitrogen atom generally shifts the equilibrium towards the equatorial form. researchgate.net
Computational and NMR studies are crucial tools for determining the preferred N-invertomer stereochemistry. academie-sciences.fr The knowledge of these preferences is vital for rationalizing and predicting the stereoselectivity of reactions such as aldol additions. academie-sciences.fr For example, understanding the N-invertomer preferences in aqueous solutions can help in predicting reactivity in water-promoted reactions. academie-sciences.fr
The relationship between N-invertomer ratios and the stereochemistry of subsequent reaction products is a key area of investigation. For instance, in the oxidation of N-benzyl-2-azabicyclo[2.2.1]heptane, the starting amine's invertomer preferences are directly related to the stereochemistry of the resulting N-oxides and their subsequent rearrangement pathways. researchgate.netsemanticscholar.org
Influence of Substituent Effects on Reactivity and Selectivity
Substituents on the this compound ring system can exert profound electronic and steric effects, thereby modulating the molecule's reactivity and the stereoselectivity of its transformations.
The nature of the substituent on the nitrogen atom is particularly influential. An electron-withdrawing group, such as a tosyl (4-methylphenylsulfonyl) group, significantly alters the electronic properties of the bicyclic system. This substitution increases the electron deficiency at the nitrogen atom compared to N-methyl or N-hydrogen analogues. Such electronic modifications can influence the binding affinity of these compounds to biological targets and potentially mitigate off-target effects.
Substituents at other positions on the bicyclic frame also play a critical role. For example, in the context of monoamine transporter inhibitors based on the 8-azabicyclo[3.2.1]octane skeleton, modifications at the C-2, C-3, C-6, and C-7 positions have been extensively explored to alter binding affinity and selectivity for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. researchgate.netacs.org The stereochemistry of these substituents is crucial; for instance, tropanes with a "flattened" skeleton (e.g., 2,3-enes) or a boat configuration often exhibit greater selectivity for DAT inhibition. researchgate.net
The table below highlights the influence of various substituents on the properties and reactivity of 8-azabicyclo[3.2.1]octane systems.
| Substituent | Position | Effect | Ref. |
| (4-methylphenyl)sulfonyl | N-8 | Increases electron deficiency at nitrogen | |
| Hydroxyl | C-6 / C-7 | Can increase DAT selectivity in phenyltropanes | researchgate.net |
| 3',4'-dichlorophenyl | C-3 | High binding affinity for DAT | researchgate.net |
| 2-naphthyl | C-3 | High binding affinity for SERT | researchgate.net |
| 2β-carbomethoxy-3α-aryl | C-2, C-3 | Weaker potency at SERT | nih.gov |
Spectroscopic and Computational Characterization of 8 Azabicyclo 3.2.1 Oct 6 Ene and Its Analogues
Structural Elucidation via Advanced Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for determining the detailed structure of 8-azabicyclo[3.2.1]oct-6-ene derivatives in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural verification of this compound analogues. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the assignment of each proton and carbon atom in the bicyclic framework.
For instance, in the analogue 8-Hydroxy-1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one, the proton signals are well-resolved, allowing for detailed assignment. nih.gov The presence of methyl groups, methylene (B1212753) protons, and a hydroxyl proton are all confirmed by their characteristic chemical shifts and multiplicities. nih.gov The corresponding ¹³C NMR spectrum confirms the presence of carbonyl, imine, and aliphatic carbons, providing a complete carbon skeleton map. nih.gov
Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxy-1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one in DMSO-d₆ nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 8.33 | brs | 1H | N-OH | - |
| 2.57 | d | 1H | CH | 17.0 |
| 2.47 | d | 1H | CH | 17.0 |
| 1.99 | d | 1H | CH | 4.4 |
| 1.95 | d | 1H | CH | 4.4 |
| 1.87 | s | 3H | CH₃ | - |
| 1.29 | s | 3H | CH₃ | - |
Table 2: ¹³C NMR Spectroscopic Data for the Minor Isomer of 8-Hydroxy-1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one in DMSO-d₆ nih.gov
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 205.8 | C=O |
| 175.1 | C=N |
| 90.6 | C-5 |
| 75.1 | C-1 |
| 50.3 | CH₂ |
| 49.0 | CH₂ |
| 21.3 | CH₃ |
| 17.1 | CH₃ |
Two-dimensional (2D) NMR techniques are invaluable for establishing atom connectivity. Correlation SpectroscopY (COSY) experiments, in particular, reveal proton-proton (¹H-¹H) coupling networks. The COSY-45° pulse sequence is a variation of the standard COSY-90° experiment where the second pulse is 45°. univ-lille1.fr This modification reduces the intensity of the diagonal peaks, which represent auto-correlations, making it easier to visualize the off-diagonal cross-peaks, especially those close to the diagonal. univ-lille1.frazom.com
For a molecule like this compound, a COSY-45° spectrum would be used to:
Confirm the coupling between the olefinic protons (H-6 and H-7).
Establish the connectivity from the bridgehead protons (H-1 and H-5) to their adjacent protons on the bridges.
Trace the spin systems through the ethylene (B1197577) and propylene (B89431) bridges of the bicyclic system.
The 8-azabicyclo[3.2.1]octane skeleton is not rigid and can undergo conformational changes, such as nitrogen inversion. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. semanticscholar.org
In many N-substituted analogues, the interconversion between the two nitrogen invertomers (where the substituent is either axial or equatorial) is rapid at room temperature on the NMR timescale, resulting in averaged signals. nih.gov By lowering the temperature, this inversion can be slowed. VT NMR studies can reveal the temperature at which the single averaged signal broadens and then separates (coalesces) into two distinct sets of signals, one for each invertomer. semanticscholar.org This allows for the determination of the thermodynamic parameters of the inversion process. nih.gov For example, studies on N-methyl tropane (B1204802) analogues show that while inversion is fast at room temperature, it becomes slow on the NMR timescale between 217 and 243 K. nih.gov
The orientation of the substituent on the nitrogen atom (axial vs. equatorial) defines the N-invertomer stereochemistry. This feature can significantly influence the molecule's properties and biological interactions. NMR spectroscopy is a key method for determining the equilibrium distribution of these invertomers in solution. academie-sciences.frresearchgate.net
The chemical shifts of the carbon atoms adjacent to the nitrogen (the α-carbons) are particularly sensitive to the stereochemistry of the N-substituent. By analyzing low-temperature ¹³C NMR spectra where the N-inversion is slow, the signals for the axial and equatorial invertomers can be distinguished and their relative populations calculated from the signal integrations. academie-sciences.fr For example, in some C-3 substituted tropanes, a preference for the equatorial N-invertomer has been observed using low-temperature ¹³C NMR. academie-sciences.fr Such studies have shown that the distribution of axial and equatorial N-methyl invertomers can be determined for both the free amine and protonated forms in various solvents. researchgate.net
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. nih.gov
Electron ionization (EI) mass spectrometry typically causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can provide structural information. For the related isomer, 8-Azabicyclo[3.2.1]oct-2-ene, the molecular formula is C₇H₁₁N, corresponding to a molecular weight of 109.1689 g/mol . nist.gov
Table 3: Mass Spectrometry Data for this compound Analogues
| Compound Name | Technique | Molecular Formula | Observed/Calculated Mass | Reference |
|---|---|---|---|---|
| 8-Azabicyclo[3.2.1]oct-2-ene | - | C₇H₁₁N | 109.1689 (Molecular Weight) | nist.gov |
| 1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxyl | HRMS (EI) | C₉H₁₃N₂O₂ | 181.0970 ([M]⁺, Observed) / 181.0972 (Calculated) | nih.gov |
Infrared (IR) Spectroscopy
For instance, in derivatives of the closely related 8-oxabicyclo[3.2.1]oct-6-en-3-one, the presence of an alkene functionality between carbons 6 and 7 gives rise to characteristic carbon-carbon double bond stretching vibrations. smolecule.com The methylene groups within the bicyclic system show typical carbon-hydrogen stretching and bending vibrations. smolecule.com In more complex derivatives, such as ethyl (1R,2S,5R,6R,7S)-6,7-dicyano-8-tosyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylate, a multitude of bands are observed, including those for C-H stretching (2960 cm⁻¹), nitrile (C≡N) stretching (2248 cm⁻¹), and carbonyl (C=O) stretching (1730 cm⁻¹), alongside stretches for the aromatic tosyl group and other skeletal vibrations.
A study on 3-methyl-3-azabicyclo[3.2.1]octan-8α- and β-ols demonstrated good agreement between experimentally obtained IR spectra in the ν(O-H) region and those theoretically calculated at the B3LYP/6-311G** level, underscoring the predictive power of computational methods in assigning spectroscopic features of this bicyclic system. For the parent this compound, one would anticipate characteristic peaks for the C=C stretch of the cyclohexene (B86901) ring, various C-H stretches (both sp² and sp³ hybridized), and vibrations involving the C-N bond within the bicyclic amine structure.
Computational and Theoretical Chemistry Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the structural, energetic, and electronic properties of molecules like this compound and its analogues.
Density Functional Theory (DFT) Calculations
DFT calculations provide a framework for understanding reaction mechanisms, conformational preferences, and the electronic nature of the 8-azabicyclo[3.2.1]octane framework.
The 8-azabicyclo[3.2.1]octane skeleton is often synthesized via cycloaddition reactions, and DFT calculations have been employed to elucidate the mechanisms of these transformations. For example, the 1,3-dipolar cycloaddition of 1-substituted pyridinium (B92312) 3-olates with methyl acrylate (B77674) to form 8-azabicyclo[3.2.1]oct-3-en-2-ones has been studied using DFT at the B3LYP/6-31G(d) level. These calculations revealed that the polar cycloaddition proceeds through a highly asynchronous transition state. acs.org
DFT studies on the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates to yield 3,8-diazabicyclo[3.2.1]octanes were consistent with experimental findings regarding the regiochemistry of the addition and the stereochemistry of the resulting ester substituent. acs.org Furthermore, asymmetric 1,3-dipolar cycloadditions involving cyclic azomethine ylides to produce optically active 8-oxabicyclo[3.2.1]octanes have been reported, highlighting the role of catalysts in controlling stereoselectivity. rsc.org In a study of the [8+2] cycloadditions of dienylfurans, DFT calculations were used to evaluate multiple potential reaction pathways, including concerted, stepwise, and [4+2]/ smolecule.com-vinyl shift mechanisms, to determine the most energetically favorable route. pku.edu.cn
DFT calculations are frequently used to assess the relative stabilities of different isomers and conformers. In a study of N-substituted nortropinone and norgranatanone derivatives, which share the 8-azabicyclo[3.2.1]octane core, DFT calculations were performed to determine the relative free energies of the equatorial and axial N-alkyl invertomers in both the gas phase and in solution. academie-sciences.fr These theoretical calculations helped to understand the conformational preferences of these molecules.
For the carbocyclic analogue, bicyclo[3.2.1]octane, DFT calculations have been used to compare and evaluate the relative stabilities of its active structural isomers. rroij.com The study found that the bicyclo[3.2.1]octane isomer (Iso-II) is more stable than the bicyclo[2.2.2]octane isomer (Iso-I), with the most stable isomers having higher internal energy. Such studies on analogous systems provide a basis for predicting the thermodynamic stability of various isomers of substituted this compound.
DFT calculations can provide detailed information about the geometric and thermochemical properties of molecules. In a theoretical investigation of bicyclo[3.2.1]octane and bicyclo[2.2.2]octane isomers, DFT at the B3LYP/6-31G* level was used to obtain optimized geometries. rroij.com The calculated bond lengths, bond angles, and dihedral angles were found to be in good agreement with experimental values.
The study also involved frequency calculations to predict thermochemical parameters such as thermal energy (E), heat capacity (Cv), and entropy (S). rroij.com These parameters are crucial for understanding the thermodynamics of reactions involving the bicyclic framework. For instance, the calculated geometric parameters for a stable isomer of bicyclo[3.2.1]octane are presented in the table below.
| Parameter | Value |
| Bond Length (C-C) | 1.50 - 1.55 Å |
| Bond Length (C-H) | ~1.08 - 1.09 Å |
| Bond Angle (C-C-C) | 99.64 - 123.46 ° |
| Data derived from a DFT study on the carbocyclic analogue, bicyclo[3.2.1]octane. |
The analysis of electron density and electronic structure through DFT provides insights into a molecule's reactivity. For derivatives of 8-azabicyclo[3.2.1]octane, such as L-hyoscyamine, DFT calculations at the APFD/6-311G++(d,p) level have been used to visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov In L-hyoscyamine, the HOMO is distributed over the 8-methyl-8-azabicyclo[3.2.1]octane system, indicating this region is a favorable site for electrophilic attack. nih.gov
In a study of 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and its phosphorus and arsenic analogues, DFT (B3LYP/6-311++G**) and Natural Bond Orbital (NBO) analysis were used to investigate the electronic factors influencing 1,4-elimination reactions. researchgate.net The NBO analysis revealed significant anomeric effects that favor the equatorial stereoisomers. researchgate.net Furthermore, calculations of global reactivity indices, such as HOMO-LUMO energy gaps and Fukui functions, can be used to predict the nucleophilic, electrophilic, and radical reactivity of different atomic sites within the molecule. nih.gov
Conformational Flexibility Studies
The conformational landscape of the 8-azabicyclo[3.2.1]octane system is characterized by the puckering of its six- and five-membered rings. The rigidity of this bicyclic system is a key feature, yet it still allows for a degree of conformational flexibility. This flexibility is often studied through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
In analogous systems like 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, the six-membered ring can adopt distinct conformations, primarily chair and boat forms. researchgate.net The preferred conformation is determined by the nature and position of substituents on the bicyclic frame. For instance, in a study of substituted 8-oxabicyclo[3.2.1]octan-3-ols, NMR data combined with theoretical calculations at the AM1, HF/6-31G, and DFT/B3LYP/6-31G levels of theory were used to establish the pyran ring's conformation. For several derivatives, a chair conformation was identified as the most stable. researchgate.net However, in one case, NMR data pointed towards the presence of a boat conformer, even though calculations predicted the chair conformer to be of lower energy. This highlights the importance of a synergistic approach, where experimental data and theoretical models are used to refine our understanding of the conformational preferences. researchgate.net
For the parent 8-azabicyclo[3.2.1]octane system, found in tropane alkaloids, the conformational flexibility, particularly the nitrogen inversion and the puckering of the piperidine (B6355638) ring, has been a subject of extensive research. academie-sciences.fr In N-substituted derivatives like tropinone (B130398), the substituent on the nitrogen can exist in either an axial or equatorial position, leading to different invertomers with distinct stabilities and reactivities. academie-sciences.fr Computational and spectroscopic studies on tropinone have shown a preference for the equatorial invertomer in the gas phase. academie-sciences.fr
The conformational preferences of these bicyclic systems are often subtle and can be influenced by the solvent environment. Therefore, computational models that include solvent effects are generally required for a more accurate prediction of the conformational equilibrium in solution.
| Compound/Analogue | Method(s) | Key Conformational Findings |
| 8-oxabicyclo[3.2.1]octan-3-ol derivatives | NMR, AM1, HF/6-31G, DFT/B3LYP/6-31G | The pyran ring predominantly adopts a chair conformation. In some substituted derivatives, a boat conformer is observed experimentally, even if calculations favor the chair. researchgate.net |
| 3,8-diazabicyclo[3.2.1]octane derivatives | High-field 1H NMR, Theoretical Calculations | The conformational analysis helps in understanding the structural similarities to other biologically active molecules. nih.gov |
| Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) | Computational and Spectroscopic Studies | In the gas phase, there is a preference for the equatorial N-methyl invertomer. academie-sciences.fr |
Applications of 8 Azabicyclo 3.2.1 Oct 6 Ene in Advanced Organic Synthesis
The 8-Azabicyclo[3.2.1]octane Scaffold as a Central Core in Natural Product Synthesis
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in a wide array of biologically active natural products. ehu.esfrontiersin.org Its inherent structural rigidity and stereochemical complexity make it an attractive target for synthetic chemists. The strategic incorporation of the 8-azabicyclo[3.2.1]oct-6-ene moiety allows for the efficient assembly of this core structure, providing a convergent and often stereocontrolled route to these intricate molecules.
Access to Tropane (B1204802) Alkaloid Scaffolds
The 8-azabicyclo[3.2.1]octane skeleton is the defining structural feature of tropane alkaloids, a class of over 300 compounds with significant physiological effects. ehu.es The synthesis of this scaffold is a critical step in the total synthesis of these important natural products. Methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane core often start from achiral precursors, introducing stereochemistry during the formation of the bicyclic system. ehu.esresearchgate.net Desymmetrization of achiral tropinone (B130398) derivatives or related compounds is a widely employed strategy to access enantiomerically enriched tropane alkaloids. ehu.es For instance, enantioselective deprotonation of tropinone using chiral lithium amide bases has been a key step in the synthesis of several naturally occurring tropane alkaloids. ehu.es
Synthesis of Specific Alkaloid Structures
The utility of the 8-azabicyclo[3.2.1]octane framework is exemplified in the total synthesis of numerous specific alkaloids.
(−)-iso-A82775C: The first enantioselective total synthesis of (+)-iso-A82775C, a proposed biosynthetic precursor to the chloropupukeananin (B1261273) family of natural products, highlights the strategic use of cycloaddition reactions to construct complex polycyclic systems. nih.govresearchgate.net While not directly employing this compound, the principles of building bicyclic systems are central to accessing such intricate molecules.
(−)-α-tropanol and (+)-ferruginine: The enantioselective synthesis of these two natural products has been achieved through a chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides. This method directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereocontrol. researchgate.net
Peduncularine: This indole (B1671886) alkaloid possesses an unusual 6-azabicyclo[3.2.1]octane core. ccspublishing.org.cn Its synthesis has been accomplished through various strategies, including a Lewis acid-induced rearrangement of an epoxytropinone derivative, which transforms the 8-azabicyclo[3.2.1]octane skeleton into the required 6-azabicyclo[3.2.1]octane framework. nih.govfigshare.com
Physoperuvine: The synthesis of physoperuvine, which is an 8-methyl-8-azabicyclo[3.2.1]octan-1-ol, can be achieved from cyclohepta-1,3-diene. capes.gov.brrsc.org The resulting 4-aminocycloheptanones exist in equilibrium with their bicyclic tautomers, the 8-azabicyclo[3.2.1]octan-1-ol derivatives. capes.gov.brrsc.org
| Alkaloid | Key Synthetic Strategy |
| (−)-iso-A82775C | Enantioselective Diels-Alder reaction |
| (−)-α-tropanol | Chiral phosphoric acid-catalyzed pseudotransannular ring opening |
| (+)-ferruginine | Chiral phosphoric acid-catalyzed pseudotransannular ring opening |
| Peduncularine | Lewis acid-induced rearrangement of an epoxytropinone |
| Physoperuvine | Tautomerization of 4-aminocycloheptanones |
Role as Versatile Chiral Building Blocks
Enantiomerically pure derivatives of this compound serve as valuable chiral synthons in asymmetric synthesis. biosynth.com The rigid bicyclic structure allows for predictable facial selectivity in subsequent reactions, enabling the transfer of stereochemical information to new stereocenters. The development of methods for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold has been a significant focus of research, with approaches including the use of chiral auxiliaries and asymmetric catalysis. uni-regensburg.de The resulting optically active bicyclic compounds are then utilized as versatile building blocks for the synthesis of a wide range of chiral molecules. nih.gov
Enabling Strategies for Complex Molecular Architecture Construction
The this compound framework provides a robust platform for the construction of more complex, polycyclic molecular architectures. The double bond can participate in various cycloaddition reactions, and the nitrogen atom can be functionalized or incorporated into further ring systems. Intramolecular formal [3+2] cycloadditions of activated aziridines and epoxides with electron-deficient alkenes have been developed for the efficient construction of bridged aza- and oxa-[n.2.1] skeletons. acs.org Cascade reactions, often initiated from derivatives of the 8-azabicyclo[3.2.1]octane core, allow for the rapid assembly of intricate polycyclic systems in a single step. acs.org
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The 8-azabicyclo[3.2.1]octane scaffold is an excellent starting point for DOS due to its rigid three-dimensional structure and multiple points for diversification. nih.govacs.org Libraries of compounds based on this scaffold have been prepared, for example, by converting the basic nitrogen into a variety of other functional groups, such as unsymmetrical ureas. nih.govacs.org These libraries provide access to a wide range of pharmacophores displayed on a constrained framework, increasing the probability of identifying bioactive compounds. frontiersin.orgnih.gov
Generation of Functionalized Seven-Membered Carbocycles
The ring-opening of the bicyclic system of this compound derivatives can be a powerful strategy for the synthesis of functionalized seven-membered carbocycles. These medium-sized rings are found in a number of natural products and can be challenging to synthesize using traditional methods. researchgate.net Ring-rearrangement metathesis (RRM) is a powerful tool that can be applied to bicyclo[2.2.1]heptene systems, which are structurally related to the 8-azabicyclo[3.2.1]octane core, to generate less strained and more complex polycyclic systems.
Future Research Directions and Unresolved Challenges in 8 Azabicyclo 3.2.1 Oct 6 Ene Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Key Research Objectives:
Greener Synthetic Routes: Future work should prioritize the use of renewable starting materials and greener solvents. Methodologies that reduce the number of synthetic steps, minimize protecting group manipulations, and decrease waste generation are highly desirable. The principles of green chemistry should be a guiding factor in the design of new synthetic pathways.
Catalytic Approaches: There is a continuing need for the development of novel catalytic systems that can efficiently construct the 8-azabicyclo[3.2.1]oct-6-ene ring system. This includes exploring new transition-metal catalysts, organocatalysts, and biocatalysts that can facilitate key bond-forming reactions with high selectivity and efficiency. researchgate.netnih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reproducibility. chimia.chresearchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and scalable production methods. mdpi.com
| Research Area | Key Objectives | Potential Impact |
| Green Chemistry | Reduce waste, use renewable resources, minimize hazardous substances. | More sustainable and cost-effective synthesis of tropane (B1204802) alkaloids. |
| Catalysis | Develop novel catalysts for efficient ring construction. | Increased synthetic efficiency and access to novel analogs. |
| Flow Chemistry | Implement continuous flow processes for synthesis. | Improved scalability, safety, and process control. |
Exploration of Novel Reactivity and Rearrangement Pathways
The strained bicyclic structure of this compound imparts unique reactivity that is yet to be fully explored. Understanding and harnessing this reactivity can open doors to novel molecular architectures.
Areas for Investigation:
Unprecedented Rearrangements: The potential for skeletal rearrangements of the 8-azabicyclo[3.2.1]octane framework under various conditions (e.g., thermal, photochemical, acid/base catalysis) is an area ripe for discovery. For instance, the Meisenheimer rearrangement of related N-oxides has been shown to yield novel oxazine (B8389632) derivatives. semanticscholar.org Studying such transformations could lead to the discovery of new bicyclic and polycyclic systems.
Functionalization of the Olefin: The double bond in this compound is a key site for functionalization. Future research should focus on developing novel methods for the stereoselective introduction of various functional groups across the double bond, providing access to a wider range of derivatives with diverse biological activities. acs.orgnih.gov
Radical-Mediated Transformations: Radical reactions have been relatively underutilized in the context of tropane chemistry. researchgate.net Exploring radical-mediated annulation and functionalization reactions could provide new and efficient ways to construct and modify the 8-azabicyclo[3.2.1]octane skeleton. chemrxiv.orgresearchgate.net
Asymmetric Synthesis of Under-explored Stereoisomers and Analogs
The biological activity of tropane alkaloids is often highly dependent on their stereochemistry. While the synthesis of naturally occurring stereoisomers is well-established, the asymmetric synthesis of less common or unnatural stereoisomers and analogs remains a significant challenge. nih.gov
Future Research Directions:
Catalytic Asymmetric Methods: A major goal is the development of catalytic asymmetric methods that can provide access to a wide range of enantiomerically pure this compound derivatives. rsc.orgnih.gov This includes the design of new chiral catalysts and the application of existing asymmetric methodologies to this specific scaffold.
Desymmetrization Strategies: The desymmetrization of meso-tropane derivatives is a powerful strategy for accessing chiral, non-racemic products. ehu.esresearchgate.net Further exploration of enzymatic and catalyst-controlled desymmetrization reactions is warranted.
Synthesis of Diastereomerically Pure Libraries: The creation of libraries of diastereomerically pure tropane analogs is crucial for systematic structure-activity relationship (SAR) studies. researchgate.net Developing synthetic routes that allow for the selective formation of each possible stereoisomer is a key objective.
| Stereochemical Challenge | Proposed Approach | Desired Outcome |
| Access to all stereoisomers | Development of versatile catalytic asymmetric methods. | Enantiomerically pure libraries for SAR studies. |
| Synthesis of unnatural analogs | Exploration of novel cyclization and functionalization strategies. | Compounds with novel biological activities. |
| Control of multiple stereocenters | Application of modern stereoselective synthetic techniques. | Diastereomerically pure and complex tropane derivatives. |
Harnessing the Scaffold for New Synthetic Transformations
The rigid, conformationally constrained framework of this compound makes it an attractive scaffold for the development of new synthetic methodologies and as a building block in the synthesis of complex molecules. researchgate.net
Potential Applications:
Privileged Scaffold in Medicinal Chemistry: The tropane skeleton is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. acs.org Future research should focus on using the this compound core to design and synthesize novel compounds with therapeutic potential.
Ligand Development for Catalysis: The chiral backbone of tropane alkaloids can be incorporated into the design of new ligands for asymmetric catalysis. The rigid structure can provide a well-defined chiral environment for metal catalysts.
Platform for Diversity-Oriented Synthesis: The functional handles on the this compound ring system can be used as starting points for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex and diverse molecules. researchgate.net
Integration with Emerging Synthetic Technologies and Catalysis
The synergy between modern synthetic technologies and catalysis holds immense potential for advancing the chemistry of this compound.
Emerging Areas:
Biocatalysis and Metabolic Engineering: The use of enzymes and engineered metabolic pathways for the synthesis of tropane alkaloids is a rapidly growing field. benthamscience.commdpi.comrsc.org Future efforts will likely focus on the discovery of new enzymes and the construction of artificial metabolic pathways in microbial hosts for the sustainable production of these valuable compounds. nih.gov
Chemoenzymatic Synthesis: Combining the selectivity of biocatalysis with the versatility of chemical synthesis can provide powerful and efficient routes to complex tropane derivatives. chimia.ch The integration of enzymatic steps into multi-step chemical syntheses is a promising area for future research.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. chemrxiv.orgresearchgate.net Applying this technology to the functionalization and construction of the this compound scaffold could lead to the discovery of novel and efficient transformations. researchgate.net
Q & A
Q. How can natural product isolation techniques be adapted for extracting this compound derivatives from plant sources like Morus alba?
- Answer: Solid-phase extraction (SPE) with C18 cartridges concentrates alkaloid fractions. Countercurrent chromatography (CCC) separates stereoisomers, followed by LC-MS and ¹H NMR for structural validation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
